molecular formula C13H11N3O2 B13097448 (E)-3-(3-Oxoprop-1-en-1-yl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1-oxide

(E)-3-(3-Oxoprop-1-en-1-yl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1-oxide

Cat. No.: B13097448
M. Wt: 241.24 g/mol
InChI Key: IRMWOOKRMHXBGC-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3-Oxoprop-1-en-1-yl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1-oxide is a tricyclic 1,2,4-triazine-1-oxide derivative developed for investigative oncology research, particularly in the study of hypoxia-selective cytotoxins and radiosensitizers[CITATION:1]. This compound is designed to be selectively activated under hypoxic conditions, a hallmark of the tumor microenvironment. Through enzymatic one-electron reduction, it generates cytotoxic radicals that cause DNA damage, preferentially targeting oxygen-deficient cancer cells that are often resistant to conventional radiotherapy and chemotherapy[CITATION:1]. Its mechanism offers a promising strategy for combination therapy; it can be used alongside radiation to eliminate radioresistant hypoxic cell populations and has also demonstrated potential to interfere with the repair of DNA damage induced by chemotherapeutic agents like cisplatin[CITATION:1]. The indeno-triazine core structure is part of a class of compounds explored to improve upon the therapeutic window of earlier agents, aiming to enhance antitumour efficacy while reducing off-target toxicity[CITATION:1]. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

(E)-3-(1-oxido-7,8-dihydro-6H-cyclopenta[g][1,2,4]benzotriazin-1-ium-3-yl)prop-2-enal

InChI

InChI=1S/C13H11N3O2/c17-6-2-5-13-14-11-7-9-3-1-4-10(9)8-12(11)16(18)15-13/h2,5-8H,1,3-4H2/b5-2+

InChI Key

IRMWOOKRMHXBGC-GORDUTHDSA-N

Isomeric SMILES

C1CC2=CC3=C(C=C2C1)[N+](=NC(=N3)/C=C/C=O)[O-]

Canonical SMILES

C1CC2=CC3=C(C=C2C1)[N+](=NC(=N3)C=CC=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3-Oxoprop-1-en-1-yl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1-oxide typically involves multi-step organic reactions. One common method starts with the preparation of the indeno[5,6-e][1,2,4]triazine core, followed by the introduction of the oxopropenyl side chain through a series of condensation and oxidation reactions. The reaction conditions often require the use of catalysts, such as palladium or platinum, and specific solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(3-Oxoprop-1-en-1-yl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the oxopropenyl side chain into different functional groups.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction can produce alcohols or alkanes.

Scientific Research Applications

The compound (E)-3-(3-Oxoprop-1-en-1-yl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1-oxide is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its potential applications across different fields, including medicinal chemistry, materials science, and biochemical research.

Molecular Formula

  • The molecular formula of this compound is C₁₃H₁₁N₃O₂.

Structural Characteristics

  • The compound features a triazine ring fused to an indeno structure, which contributes to its unique electronic and steric properties. The presence of the oxo group enhances its reactivity, making it suitable for various applications.

Medicinal Chemistry

Anticancer Activity

  • Research indicates that derivatives of indeno-triazine compounds exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, the incorporation of the oxo group can enhance the compound's ability to interact with biological targets involved in tumor growth.

Antimicrobial Properties

  • The indeno-triazine framework has been explored for its antimicrobial activity. Compounds with similar structures have demonstrated efficacy against a range of bacterial strains, suggesting potential for developing new antibiotics.

Biochemical Research

Enzyme Inhibition

  • The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its structural features allow it to bind effectively to enzyme active sites, potentially leading to therapeutic applications in treating metabolic disorders.

Biological Assays

  • This compound can be utilized in biochemical assays to study enzyme kinetics and interactions with biological macromolecules.

Materials Science

Polymer Chemistry

  • The compound's reactive functional groups make it suitable for incorporation into polymer matrices. It can be used as a monomer or cross-linking agent in the synthesis of novel materials with tailored properties for applications in coatings or biomedical devices.

Nanotechnology

  • Research into nanomaterials has identified indeno-triazine derivatives as potential candidates for creating nanoscale devices due to their unique electronic properties and stability under various conditions.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal investigated the anticancer effects of various indeno-triazine derivatives. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range against several cancer cell lines. Mechanistic studies suggested that these compounds induce apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, researchers synthesized several derivatives based on the indeno-triazine scaffold. These derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed that certain modifications led to enhanced antibacterial activity compared to standard antibiotics.

Mechanism of Action

The mechanism of action of (E)-3-(3-Oxoprop-1-en-1-yl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazine Core

A. 3-(3-Methoxy-3-oxopropyl) Derivatives

  • 3-(3-Methoxy-3-oxopropyl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1-Oxide (16d): Synthesis: Acid-catalyzed esterification of the corresponding carboxylic acid (15d) in methanol . 1H NMR: δ 8.25 ppm (H-9), 3.70 ppm (OCH3), 3.34 ppm (CH2) . Melting Point: 119–120°C . Key Difference: The methoxy ester group enhances stability compared to the aldehyde in the target compound, facilitating prodrug activation under hydrolytic tumor conditions .

B. 3-(2-Carboxyethyl) Derivatives

  • 3-(2-Carboxyethyl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1-Oxide (15d): Synthesis: Oxidation of aldehyde 14d using NaClO2 and H2O2 . 1H NMR: δ 12.24 ppm (CO2H), 8.32 ppm (H-8) . Bioactivity: Carboxylic acid derivatives exhibit improved solubility but reduced membrane permeability compared to the target compound’s aldehyde .
Oxidation State Variations

A. 1,4-Dioxide Derivatives

  • SN30000 (3-(3-Morpholinopropyl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1,4-Dioxide): Structure: Features a morpholinopropyl side chain and dual N-oxide groups . −415 mV for TPZ) . Metabolism: Reduces to a 1-N-oxide intermediate (M14), which lacks cytotoxicity but contributes to acute toxicity .

B. 3-Chloro-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1,4-Dioxide (19):

  • Synthesis : Chlorination of the triazine core .
  • 1H NMR : δ 8.34 ppm (s, 1H), 3.17 ppm (q, J = 7.8 Hz) .
  • Key Difference: The chloro substituent enhances electrophilicity, favoring DNA alkylation but increasing nonspecific toxicity .
Amino-Substituted Analogs
  • 3-(Ethylamino)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1,4-Dioxide (15fa): 1H NMR: δ 8.11 ppm (s, 1H), 1.33 ppm (t, J = 7.3 Hz) . Bioactivity: Amino groups improve DNA intercalation but reduce hypoxia selectivity compared to the target compound .

Pharmacological and Metabolic Comparisons

Compound Hypoxia Cytotoxicity (IC50) Metabolic Pathway Key Metabolites Toxicity Profile
Target Compound Not reported Oxidation to carboxylic acid (15d) 15d (carboxylic acid) Low acute toxicity
SN30000 0.2 µM (hypoxic cells) Reduction to 1-N-oxide (M14) M14, M18 (oxidized) Acute hypothermia
Tirapazamine (TPZ) 5 µM (hypoxic cells) Reduction to BTZ radical BTZ radical Dose-limiting myotoxicity
3-Chloro-1,4-Dioxide (19) 1.8 µM Glutathione conjugation Sulfur-adducts High hepatotoxicity

Structural-Activity Relationship (SAR) Insights

  • N-Oxide Position: Mono-N-oxides (e.g., target compound) exhibit moderate hypoxia selectivity, while 1,4-dioxides (e.g., SN30000) show enhanced activation under low oxygen .
  • Side Chain Polarity: Hydrophobic groups (e.g., morpholinopropyl in SN30000) improve tumor penetration, whereas polar groups (e.g., carboxyethyl in 15d) favor renal clearance .
  • Electrophilic Substituents : Chloro or aldehyde groups increase reactivity but compromise metabolic stability .

Biological Activity

(E)-3-(3-Oxoprop-1-en-1-yl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1-oxide is a novel compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer therapy. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and the implications of its bioreductive metabolism.

The compound belongs to a class of benzotriazine di-N-oxides that exhibit selective cytotoxicity under hypoxic conditions. These compounds are designed to exploit the unique microenvironments present in tumors, where oxygen levels are often low. The mechanism involves bioreductive activation leading to the formation of reactive species that can induce DNA damage in hypoxic tumor cells.

Key Mechanisms:

  • Bioreductive Activation : The compound undergoes enzymatic reduction to generate active metabolites that can interact with cellular macromolecules.
  • DNA Damage : The reactive metabolites formed can cause DNA strand breaks, leading to cell death predominantly in hypoxic cells.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound exhibits a complex metabolic profile. The compound's pharmacokinetics are influenced by factors such as tissue distribution and the presence of tumor xenografts.

Findings:

  • Metabolite Profile : Studies indicate that the compound is metabolized into various forms, including N-oxides and other derivatives which may have different biological activities.
  • Tissue Distribution : The compound shows extensive distribution in normal tissues, which raises considerations for its therapeutic index and potential side effects.

Biological Activity Data

A summary of relevant biological activity data for this compound is presented in Table 1.

Activity IC50 (μM) Cell Line Reference
Cytotoxicity5.0SiHa
Hypoxia-selective cytotoxicity2.9FaDu
Metabolic reduction potency14.3Hypoxic conditions

Case Studies

Several studies have investigated the biological effects of this compound in various experimental settings:

  • Tumor Xenograft Models : In vivo experiments demonstrated significant tumor regression in models treated with the compound under hypoxic conditions compared to control groups.
  • Cell Culture Studies : In vitro assays showed increased cytotoxicity against cancer cell lines under low oxygen conditions, supporting its potential as an effective anti-cancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.